(S)-3-(Methylsulfonyl)pyrrolidine: A Technical Guide for Researchers
(S)-3-(Methylsulfonyl)pyrrolidine: A Technical Guide for Researchers
CAS Number: 290328-57-3[1]
This technical guide provides an in-depth overview of (S)-3-(Methylsulfonyl)pyrrolidine, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, and its role as a building block in medicinal chemistry.
Chemical and Physical Properties
(S)-3-(Methylsulfonyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a methylsulfonyl group at the 3-position.[2] The presence of the sulfonyl group and the chiral center makes it a valuable intermediate in the synthesis of complex molecules.[3][4]
Table 1: Physicochemical Properties of (S)-3-(Methylsulfonyl)pyrrolidine
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂S | [1][5] |
| Molecular Weight | 149.21 g/mol | [1][5] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point (Predicted) | 326.9 ± 31.0 °C | [1][4][6] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1][4][6] |
| pKa (Predicted) | 8.51 ± 0.10 | [1] |
| Storage Temperature | 2-8°C (protect from light) | [1] |
Safety and Handling
(S)-3-(Methylsulfonyl)pyrrolidine is associated with certain hazards and should be handled with appropriate safety precautions in a laboratory setting.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Role in Medicinal Chemistry and Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[7] Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for selective interaction with biological targets.[8][9] The incorporation of a pyrrolidine moiety can enhance a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Specifically, the pyrrolidine ring can improve aqueous solubility and other physicochemical properties.[10]
(S)-3-(Methylsulfonyl)pyrrolidine serves as a versatile building block in the synthesis of more complex molecules.[3][11] The methylsulfonyl group can act as a hydrogen bond acceptor and influence the polarity and metabolic stability of a potential drug candidate.
While specific signaling pathways directly modulated by (S)-3-(Methylsulfonyl)pyrrolidine are not extensively documented in public literature, the general role of pyrrolidine-containing compounds in drug design is to serve as a scaffold to orient pharmacophoric elements for optimal target binding.
Synthesis and Experimental Protocols
A plausible synthetic route could involve the use of a chiral starting material, such as (R)-3-hydroxypyrrolidine, followed by mesylation of the hydroxyl group and subsequent nucleophilic substitution. A patent for the synthesis of (S)-3-aminopyrrolidine dihydrochloride describes a similar strategy involving mesylation.[12]
Below is a generalized, conceptual workflow for the synthesis of a 3-substituted pyrrolidine from a chiral precursor.
Note: This is a generalized pathway. Actual reaction conditions, reagents, and purification methods would require specific laboratory development and optimization.
Analytical Methods
The characterization of (S)-3-(Methylsulfonyl)pyrrolidine would typically involve a combination of standard analytical techniques to confirm its structure and purity.
Table 3: Potential Analytical Methods for Characterization
| Method | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would be used to elucidate the chemical structure and confirm the connectivity of atoms.[13] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |
| Chiral High-Performance Liquid Chromatography (HPLC) | To determine the enantiomeric purity of the (S)-enantiomer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule, such as the sulfonyl and amine groups. |
References
- 1. (S)-3-(Methylsulfonyl)pyrrolidine | 290328-57-3 [m.chemicalbook.com]
- 2. 3-(Methylsulfonyl)pyrrolidine | C5H11NO2S | CID 3419356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. 3-(METHANESULFONYL)PYRROLIDINE | 433980-62-2 [chemicalbook.com]
- 6. (R)-3-(Methylsulfonyl)pyrrolidine | 1234576-84-1 [amp.chemicalbook.com]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 11. chemimpex.com [chemimpex.com]
- 12. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 13. 3-(METHANESULFONYL)PYRROLIDINE(433980-62-2) 1H NMR [m.chemicalbook.com]
